molecular formula C16H29N3O7 B1460559 tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate CAS No. 1928729-31-0

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

Cat. No.: B1460559
CAS No.: 1928729-31-0
M. Wt: 375.42 g/mol
InChI Key: IERZZGXDUZIMSC-RIAUZDOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate is a stereochemically defined carbamate derivative with significant applications in pharmaceutical synthesis. Its molecular formula is C₁₆H₂₉N₃O₇ (C₁₄H₂₇N₃O₃·C₂H₂O₄), and its molecular weight is 375.42 g/mol . The compound features a cyclohexyl backbone with three key functional groups:

  • A tert-butyl carbamate group at the 1-position, serving as a protective group for the amine.
  • A dimethylcarbamoyl group at the 5-position, enhancing solubility and influencing bioactivity.
  • An oxalate counterion, which improves crystallinity and stability .

This compound is a critical intermediate in synthesizing edoxaban tosilate hydrate, a direct oral anticoagulant (DOAC) targeting Factor Xa . Its stereochemistry (1R,2R,5S) is essential for binding specificity and metabolic stability, as minor stereochemical deviations (e.g., 1S,2R,5R) result in reduced pharmacological efficacy .

Properties

IUPAC Name

tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)/t9-,10+,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERZZGXDUZIMSC-RIAUZDOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate is a compound primarily recognized as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant. Understanding its biological activity is crucial for evaluating its pharmacological potential and safety profile.

  • Molecular Formula : C16H29N3O7 (oxalate salt); C14H27N3O3 (free base)
  • Molecular Weight : 375.42 (oxalate salt); 285.39 (free base)
  • CAS Number : 365998-36-3
  • Solubility : Water-soluble
  • Appearance : Off-white solid

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate functions as a precursor in the synthesis of Edoxaban, which inhibits factor Xa in the coagulation cascade. This inhibition prevents thrombin formation and reduces the risk of thromboembolic events such as strokes and deep vein thrombosis.

Anticoagulant Activity

Research indicates that Edoxaban significantly affects platelet aggregation, particularly in TRAP-dependent pathways. A study by Nehaj et al. (2020) demonstrated that Edoxaban effectively reduces platelet aggregation in response to thrombin receptor activation . The biological activity of its precursor, tert-butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is inferred from these findings.

Toxicological Profile

The compound exhibits acute toxicity, classified under GHS as harmful if swallowed or in contact with skin. The acute toxicity level is categorized as Tox 4 (H302), indicating moderate risk . This necessitates careful handling and consideration in therapeutic applications.

Clinical Relevance of Edoxaban

Edoxaban has been evaluated in various clinical trials for its efficacy and safety as an anticoagulant. A pivotal trial published in the New England Journal of Medicine demonstrated that Edoxaban reduced the risk of stroke and systemic embolism in patients with atrial fibrillation compared to warfarin . This establishes a direct clinical relevance to the biological activity of its precursor.

Data Tables

Property Value
Molecular FormulaC16H29N3O7 (Oxalate Salt)
Molecular Weight375.42
CAS Number365998-36-3
SolubilityWater-soluble
AppearanceOff-white solid
Biological Activity Observation
Anticoagulant EffectInhibition of factor Xa
ToxicityHarmful if swallowed
Clinical ApplicationApproved for stroke prevention

Comparison with Similar Compounds

Key Findings :

  • The (1R,2R,5S) isomer exhibits superior binding affinity in edoxaban synthesis due to optimal spatial alignment of the dimethylcarbamoyl and amino groups .
  • The (1S,2R,5R) isomer shows reduced solubility in aqueous media, limiting its utility in formulations .

Functional Group Modifications

Variations in substituents and counterions alter physicochemical properties:

Compound Name Functional Group Modifications Melting Point (°C) Solubility (mg/mL)
This compound Oxalate counterion 85–87 (decomposes) 12.5 (water)
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Free base (no counterion) 98–100 3.2 (water)
tert-Butyl ((1R,2R,5S)-2-amino-5-(chloroacetyl)cyclohexyl)carbamate Chloroacetyl substituent at 5-position 72–74 8.9 (ethanol)

Key Findings :

  • The oxalate salt enhances aqueous solubility by 4-fold compared to the free base, critical for intravenous formulations .
  • Replacing dimethylcarbamoyl with chloroacetyl reduces metabolic stability but increases reactivity in nucleophilic substitutions .

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate typically involves:

  • Starting from the free base form of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (referred to as compound A).
  • Conversion into its oxalate salt by reaction with oxalic acid.
  • The oxalate salt form improves stability and handling properties.

The preparation of the free base (compound A) itself is a prerequisite step, often achieved by deprotection or salt exchange from other intermediates.

Preparation of the Free Base (Compound A)

Compound A, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is synthesized by established methods involving:

  • Protection of the amino group with the tert-butyl carbamate (Boc) protecting group.
  • Introduction of the dimethylcarbamoyl moiety at the 5-position of the cyclohexyl ring.
  • The stereochemistry is controlled to maintain the (1R,2R,5S) configuration.

This free base is typically isolated as a neutral compound to facilitate subsequent reactions.

Formation of the Oxalate Salt

The oxalate salt is formed by reacting the free base with oxalic acid under controlled conditions:

  • The free base is dissolved in an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).
  • Oxalic acid is added slowly to the solution, typically at temperatures ranging from 0 °C to ambient temperature (25 °C).
  • The mixture is stirred until the salt precipitates out.
  • The solid oxalate salt is then filtered, washed, and dried under vacuum.

This salt formation enhances the compound’s crystallinity, purity, and stability, which is crucial for pharmaceutical applications.

Detailed Reaction Conditions and Optimization

The preparation of this compound involves careful control of reaction parameters to optimize yield and purity:

Parameter Typical Conditions Notes
Solvent Acetonitrile, ethyl acetate, or mixtures Solvent choice affects solubility and yield
Temperature 0 °C to 25 °C Lower temperatures favor salt crystallization
Molar ratio (acid:base) 1:1 or slight excess of oxalic acid Ensures complete salt formation
Stirring time 1 to 4 hours Ensures complete reaction and crystallization
Isolation method Filtration under inert atmosphere, washing with cold solvent Minimizes impurities and solvent residues
Drying conditions Vacuum drying at 40–50 °C Prevents decomposition

Representative Experimental Procedure

A typical preparation procedure based on patent literature and research findings is as follows:

  • Dissolve tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (compound A) in acetonitrile at room temperature.
  • Cool the solution to 0–5 °C.
  • Slowly add a stoichiometric amount of oxalic acid dihydrate dissolved in minimal water or acetonitrile.
  • Stir the mixture at 0–5 °C for 2–3 hours to allow complete salt formation.
  • Filter the precipitated oxalate salt under inert atmosphere.
  • Wash the solid with cold acetonitrile or ethyl acetate.
  • Dry under vacuum at 40 °C to constant weight.

Analytical and Purity Considerations

  • The oxalate salt is characterized by melting point, NMR (proton and carbon), and elemental analysis.
  • High purity (>98%) is achievable with optimized crystallization.
  • The salt form shows improved stability compared to the free base, reducing degradation during storage.

Comparative Advantages of Oxalate Salt Formation

Aspect Free Base (Compound A) Oxalate Salt Form
Stability Moderate, sensitive to moisture and air Enhanced, less hygroscopic
Handling Oil or sticky solid, difficult to isolate Crystalline solid, easier to handle
Purity Variable, depends on isolation method Higher purity due to crystallization
Solubility Soluble in organic solvents Lower solubility in organic solvents, aiding isolation
Suitability for Scale-up Moderate High, preferred for industrial production

Research Findings and Innovations

  • Recent patent disclosures emphasize the use of neutral free base starting materials rather than salts for subsequent coupling reactions, improving yield and reducing reaction mixture viscosity.
  • The oxalate salt preparation is a critical step enabling downstream synthetic transformations, such as coupling with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to form advanced intermediates for Edoxaban synthesis.
  • Optimization of solvent ratios and temperature profiles during salt formation enhances crystallinity and purity, which are essential for pharmaceutical quality standards.

Summary Table of Preparation Steps

Step No. Description Conditions/Notes
1 Obtain free base tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate From prior synthesis or deprotection steps
2 Dissolve free base in organic solvent Acetonitrile or ethyl acetate preferred
3 Add oxalic acid solution slowly at low temperature 0–5 °C, to control crystallization
4 Stir to complete salt formation 1–4 hours
5 Isolate solid oxalate salt by filtration Under inert atmosphere to avoid moisture
6 Wash and dry the salt Vacuum drying at 40–50 °C

Q & A

How can the synthetic yield of tert-butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate be optimized?

Methodological Answer:

  • Deprotection Steps : Use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v) for Boc-group removal, stirring at room temperature for 1 hour, followed by solvent evaporation under reduced pressure .
  • Coupling Reactions : Employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent with DIEA (N,N-Diisopropylethylamine) in DMF (dimethylformamide) to activate carboxyl groups. Monitor reaction completion via TLC .
  • Purification : Use silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 2:8 for polar intermediates) to isolate high-purity products .

What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify stereochemical assignments, particularly for cyclohexyl and carbamate moieties. Look for coupling constants (e.g., J=810HzJ = 8-10 \, \text{Hz} for axial-equatorial proton interactions) .
  • LC-MS : Confirm molecular weight (e.g., m/z 298 [M+Na]+^+) and monitor impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal structures to validate hydrogen-bonding networks (e.g., N–H···O interactions in carbamate groups) .

How can researchers resolve contradictions in safety data across different SDS sources?

Methodological Answer:

  • Cross-Reference SDS Entries : Compare hazard classifications (e.g., lists flammability risks, while states no hazards). Prioritize GHS-compliant SDS with CAS-specific data .
  • Experimental Validation : Conduct flashpoint tests (if flammable) or acute toxicity assays (e.g., OECD 423 for oral toxicity) to verify discrepancies .
  • Consult Regulatory Databases : Check ECHA or PubChem for updated toxicity profiles and environmental hazards .

What strategies mitigate stereochemical inversion during carbamate formation?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R,5S)-cyclohexylamine) to preserve configuration during coupling .
  • Low-Temperature Reactions : Perform reactions at 0–4°C to minimize racemization, especially during activation with HATU .
  • Kinetic Control : Optimize reaction times (e.g., 4 hours for amide bond formation) to avoid equilibrium-driven epimerization .

How does the oxalate counterion influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH-Dependent Solubility : Test solubility across pH 3–7. Oxalate salts typically exhibit higher solubility in acidic conditions but may hydrolyze in basic media .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products (e.g., free amine via LC-MS) .
  • Counterion Screening : Compare oxalate with other salts (e.g., hydrochloride) for hygroscopicity and crystallinity .

What computational tools predict intermolecular interactions of this carbamate in protein binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., WDR5 degraders). Focus on hydrogen bonds between the carbamate carbonyl and lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclohexyl group in hydrophobic pockets .
  • QM/MM Calculations : Analyze transition states for carbamate hydrolysis using Gaussian09 with B3LYP/6-31G* basis sets .

How can researchers characterize and mitigate synthetic by-products?

Methodological Answer:

  • HPLC-MS Tracking : Use ion-trap MS to identify by-products (e.g., dimethylurea from carbamate decomposition) .
  • Reaction Quenching : Add aqueous NaHCO3_3 immediately after coupling to neutralize excess TFA and prevent over-acidification .
  • By-Product Recycling : Isolate tert-butyl alcohol (from Boc deprotection) via fractional distillation for reuse .

What are the critical storage conditions to prevent oxalate salt degradation?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to suppress hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage cabinets to maintain humidity <30% .
  • Light Protection : Employ amber glass vials to block UV-induced radical degradation .

How can environmental toxicity be assessed for this compound?

Methodological Answer:

  • OECD 201 Algal Toxicity Test : Expose Pseudokirchneriella subcapitata to 0.1–10 mg/L concentrations for 72 hours to measure EC50_{50} .
  • Biodegradation Studies : Use OECD 301F manometric respirometry to quantify CO2_2 evolution over 28 days .
  • QSAR Modeling : Predict bioaccumulation potential using EPI Suite’s BCFBAF module .

What methodologies validate the efficacy of this compound in in vitro assays?

Methodological Answer:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell viability assays (e.g., CCK-8) with triplicate technical replicates .
  • Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD_D) to WDR5 or related proteins .
  • Metabolomic Profiling : Apply LC-HRMS to track downstream metabolic changes (e.g., acetyl-CoA levels) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate
Reactant of Route 2
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.